PEG8000

Pharmaceutical excipient Thermal stability Rheology control

PEG8000 (CAS 25322-68-3) is a high-molecular-weight polyether polymer (7500–8500 Da) that delivers superior macromolecular crowding efficiency—enabling 1000-fold ribozyme rate enhancement at just 20 wt%—and effective protein crystallization at lower concentrations (4–8% w/v) than lower-MW PEGs. Its expanded binodal envelope in ATPS bioseparations provides robust process latitude, while the 60±2°C melting point and 16–18 mPa·s viscosity offer optimal thermal stability and binding properties for hot-melt extrusion and solid dispersion formulations. Available as ≥99% pure white flakes/powder.

Molecular Formula C2H6O2
HOCH2CH2OH
Molecular Weight 62.07 g/mol
CAS No. 107-21-1
Cat. No. B042446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePEG8000
CAS107-21-1
Synonyms1,2-Dihydroxyethane;  1,2-Ethanediol;  146AR;  2-Hydroxyethanol;  Dowtherm SR 1;  E 600;  E 600 (glycol);  Ethylene alcohol;  Ethylene dihydrate;  Fridex;  Glycol alcohol;  Glysil GS;  MEG 100;  Macrogol 400 BPC;  Monoethylene glycol;  NSC 93876;  Norkool;  Ramp;  Tes
Molecular FormulaC2H6O2
HOCH2CH2OH
Molecular Weight62.07 g/mol
Structural Identifiers
SMILESC(CO)O
InChIInChI=1S/C2H6O2/c3-1-2-4/h3-4H,1-2H2
InChIKeyLYCAIKOWRPUZTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / 250 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 63.5 °F (NTP, 1992)
PEG 400 is miscible with water, very soluble in acetone, in alcohol and in methylene chloride, practically insoluble in fatty oils and in mineral oils;  PEG 3000 and PEG 3350: very soluble in water and in methylene chloride, very slightly soluble in alcohol, practically insoluble in fatty oils and in mineral oils;  PEG 4000, PEG 6000 and PEG 8000: very soluble in water and in methylene chloride, practically insoluble in alcohol and in fatty oils and in mineral oils.
Miscible with lower aliphatic alcohols, glycerol, acetic acid, acetone and similar ketones, aldehydes, pyridine, similar coal tar bases;  slightly soluble in ether (1:200);  practically insoluble in benzene, its homologs, chlorinated hydrocarbons, petroleum ether, oils
Miscible with water
Solubility in water: miscible
Miscible

Structure & Identifiers


Interactive Chemical Structure Model





PEG8000 (CAS 107-21-1) Procurement Guide: Molecular Weight, Physicochemical Properties, and In-Class Differentiation


Polyethylene glycol 8000 (PEG8000, CAS 25322-68-3 for the polymer; monomer ethylene glycol CAS 107-21-1) is a high-molecular-weight polyether polymer with an average molecular weight range of approximately 7500–8500 Da . It appears as a white flake or powder solid with a melting point of 60±2°C, a hydroxyl value of 12–25 mg KOH/g, and a viscosity of 16–18 mPa·s (measured as 50% aqueous solution at 25°C) [1]. As a nonionic, water-soluble polymer, PEG8000 exhibits physiological inertness, low toxicity, and excellent compatibility with many organic components, positioning it as a versatile excipient and reagent across pharmaceutical formulation, molecular biology, and industrial processing applications [2].

Why PEG8000 Cannot Be Simply Replaced by PEG6000, PEG4000, or PEG10000 in Critical Workflows


Polyethylene glycol polymers exhibit molecular-weight-dependent physicochemical behavior that precludes simple substitution across grades. Even modest differences in average chain length produce divergent melting points, viscosities, aqueous solubility profiles, and macromolecular crowding capacities . For instance, the viscosity differential between PEG6000 (12–16 mPa·s) and PEG8000 (16–18 mPa·s) alters solution rheology and diffusion kinetics in formulation and biochemical assays. More critically, the concentration required to achieve equivalent precipitation strength or phase separation varies inversely with molecular weight—PEG8000 achieves comparable effects at substantially lower concentrations than PEG4000 or PEG6000 [1]. These non-linear relationships mean that substituting a lower or higher molecular weight PEG grade without protocol re-optimization predictably yields altered precipitation efficiency, shifted phase equilibrium boundaries, and irreproducible experimental outcomes .

PEG8000 vs. PEG6000, PEG10000, and PEG20000: Quantifiable Differentiation Evidence for Scientific Procurement Decisions


Melting Point and Viscosity Differential: PEG8000 vs. PEG6000 and PEG10000

PEG8000 exhibits distinct thermal and rheological boundaries relative to its immediate molecular weight neighbors. According to manufacturer technical specifications, PEG8000 has a melting point of 60±2°C, which is 3°C higher than PEG6000 (57±2°C) and 1°C lower than PEG10000 (61±2°C) . This 3°C increment in melting temperature relative to PEG6000 provides enhanced thermal stability in solid dosage form processing where elevated temperatures may be encountered during compression or coating. Simultaneously, the viscosity differential—PEG8000 at 16–18 mPa·s versus PEG6000 at 12–16 mPa·s—represents a measurable increase in solution thickening capacity without approaching the higher 19–21 mPa·s viscosity of PEG10000 that may impede mixing or spray-drying operations . These quantifiable increments enable formulation scientists to fine-tune thermal and rheological performance within narrow tolerance windows.

Pharmaceutical excipient Thermal stability Rheology control

Reduced Precipitation Concentration Requirement: PEG8000 vs. PEG4000 and PEG6000 in Protein Crystallization

In systematic glycoprotein crystallization studies using the hanging drop vapor diffusion method, PEG molecular weight inversely correlates with the concentration required to achieve supersaturation and crystal formation. PEG8000 produced effective crystallization at final concentrations of 4–8% (w/v), compared to 7–13% for PEG4000 and 6–10% for PEG6000 under identical pH 5.0 and 0.1–0.2 M citric acid buffer conditions with 1–2 M LiCl [1]. This represents an approximately 40–50% reduction in required polymer mass relative to PEG4000 to achieve comparable precipitation driving force. The lower operating concentration translates to reduced solution viscosity, minimized interference with downstream analytical techniques, and lower reagent consumption per crystallization trial.

Protein crystallization Precipitation threshold Glycoprotein structural biology

1000-Fold Enzymatic Rate Enhancement: PEG8000 vs. PEG200 in Hammerhead Ribozyme Activity

Under molecular crowding conditions, PEG8000 dramatically enhances hammerhead ribozyme cleavage activity compared to lower molecular weight PEGs. At 1 mM Mg²⁺ and 37°C, the addition of 20 wt% PEG8000 increased the rate constant by approximately 1000-fold relative to buffer-only control, whereas PEG200 under identical conditions produced only a 500-fold enhancement [1]. This two-fold differential in rate acceleration between PEG8000 and PEG200 demonstrates that higher molecular weight PEGs exert substantially greater excluded volume effects, compressing the ribozyme into its catalytically active conformation more effectively. Furthermore, larger-sized PEGs generally exhibited greater activity enhancement (2–7× across all cosolutes tested), establishing a clear molecular weight dependence for crowding efficacy [1].

Macromolecular crowding Enzyme kinetics Ribozyme catalysis

Expanded Aqueous Two-Phase Binodal Envelope: PEG8000 vs. PEG6000 and PEG10000 at Varying Temperatures

In aqueous two-phase system (ATPS) studies with potassium sodium tartrate, PEG molecular weight directly influences the size of the binodal envelope—the region of phase separation. Across temperatures of 10, 25, and 45°C, systems prepared with PEG8000 consistently produced larger binodal envelopes than those with PEG6000, indicating a broader operational window for phase separation and more complete partitioning of target biomolecules [1]. The study also demonstrated that smaller PEG molecular weights produced correspondingly smaller binodal envelopes, confirming a direct relationship between polymer chain length and phase separation propensity. This expanded phase separation region with PEG8000 enables more flexible process design in bioseparation workflows, particularly when adjusting salt concentrations or operating at suboptimal temperatures.

Aqueous two-phase systems Liquid-liquid extraction Biomolecule purification

Solubility Differential in Aqueous and Ethanol Media: PEG8000 vs. PEG6000

PEG8000 demonstrates measurably higher solubility than PEG6000 in both aqueous and ethanol solvent systems. In water at ambient temperature, PEG8000 exhibits a dissolution capacity of 80 g/100 mL, compared to 70 g/100 mL for PEG6000—a 14% increase in mass solubility per unit volume [1]. This solubility advantage becomes more pronounced in 95% ethanol, where PEG8000 dissolves at 110 g/100 mL versus 90 g/100 mL for PEG6000, representing a 22% differential [1]. The enhanced ethanol solubility of PEG8000 is particularly relevant for formulations requiring organic co-solvent systems, such as solid dispersions prepared by solvent evaporation or spray-dried amorphous solid dispersions where high drug loading necessitates maximum polymer solubility in the processing solvent.

Solubility parameter Formulation development Excipient selection

PEG8000 Application Scenarios: Where Quantitative Differentiation Drives Optimal Performance


Macromolecular Crowding for Nucleic Acid Enzymology and In Vitro Transcription

In reactions requiring excluded volume effects to mimic intracellular crowding conditions, PEG8000 delivers a 1000-fold rate enhancement of hammerhead ribozyme activity at 20 wt% concentration—twice the acceleration achieved with PEG200 under identical conditions [1]. This quantifiably superior crowding efficiency makes PEG8000 the preferred choice for in vitro transcription optimization, ribozyme kinetics studies, and any application where maximizing enzymatic rate under low magnesium conditions is critical. The reduced concentration required for effective crowding (compared to lower MW PEGs) also minimizes solution viscosity artifacts during subsequent analytical characterization.

Protein Crystallography Screening and High-Throughput Structural Biology

For protein and protein-complex crystallization screening, PEG8000 offers a therapeutically narrow and experimentally advantageous concentration window of 4–8% (w/v) for effective precipitation—substantially lower than the 7–13% required for PEG4000 [2]. This reduced polymer concentration translates to lower background scattering in X-ray diffraction experiments, easier crystal mounting with reduced viscosity interference, and decreased reagent consumption per 96-well screening plate. The established prevalence of PEG8000 among successful protein-protein complex crystallization conditions (alongside PEG3000–4000 and PEG5000–6000) further validates its broad compatibility across diverse protein targets [3].

Aqueous Two-Phase Extraction for Biomolecule Purification at Scale

In ATPS-based purification of plasmids, proteins, and viral particles, PEG8000 generates a measurably larger binodal envelope than PEG6000 across temperatures from 10°C to 45°C [4]. This expanded phase separation region provides wider process latitude—allowing robust partitioning even with feedstock variability in salt concentration, pH, or temperature. For industrial-scale bioseparations where process robustness directly correlates with yield consistency, PEG8000 reduces the need for tight parameter control and enables efficient single-stage purification. Standard PEG precipitation protocols employing 15% PEG8000 (w/v) with 505 mM NaCl at pH 8.0 have been validated for DNA nanostructure purification, demonstrating practical implementation in molecular biology workflows [5].

Solid Dosage Formulation Requiring Intermediate Thermal and Rheological Performance

When formulating tablets, capsules, or solid dispersions where both thermal stability during processing and moderate viscosity build are required, PEG8000's 60±2°C melting point and 16–18 mPa·s viscosity occupy an optimal intermediate position . The +3°C melting point advantage over PEG6000 provides additional thermal headroom during compression or hot-melt extrusion, while the 2–4 mPa·s viscosity increase relative to PEG6000 enhances binding and film-forming properties without approaching the higher viscosity of PEG10000 (19–21 mPa·s) that may complicate spray-drying or mixing unit operations. Additionally, PEG8000's 14% higher aqueous solubility and 22% higher ethanol solubility versus PEG6000 [6] enable preparation of more concentrated coating solutions and solid dispersion feedstocks, reducing solvent usage and drying time in manufacturing.

Technical Documentation Hub

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31 linked technical documents
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